![molecular formula C14H24N2O2 B14302026 N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide CAS No. 113719-43-0](/img/structure/B14302026.png)
N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is a chemical compound with a unique bicyclic structure. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which is substituted with three methyl groups and two acetamide groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with acetamide under specific conditions. One common method involves the use of a three-necked flask equipped with a condenser, internal thermometer, and glass stopper under a nitrogen atmosphere. The reaction mixture is stirred at room temperature until the solid dissolves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetamide groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar framework but different substituents.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is unique due to its specific combination of functional groups and rigid bicyclic structure.
Propriétés
Numéro CAS |
113719-43-0 |
|---|---|
Formule moléculaire |
C14H24N2O2 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
N-(2-acetamido-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-9(17)15-14(16-10(2)18)8-11-6-7-13(14,5)12(11,3)4/h11H,6-8H2,1-5H3,(H,15,17)(H,16,18) |
Clé InChI |
RBFAXIIYUXQFAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CC2CCC1(C2(C)C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



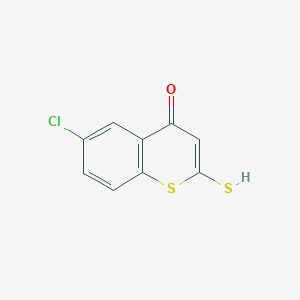
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
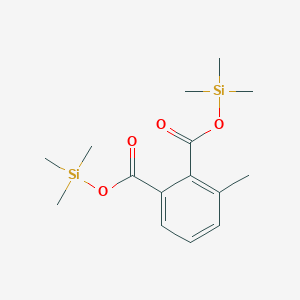
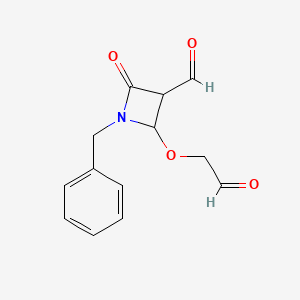
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
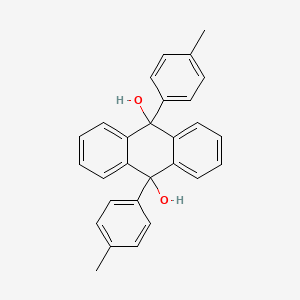

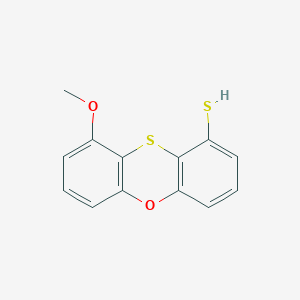
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)

